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molecular formula C16H20BNO3 B8633419 3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole CAS No. 1428881-46-2

3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

Cat. No. B8633419
M. Wt: 285.1 g/mol
InChI Key: SCBWRLOYMCGDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242967B2

Procedure details

A vial was charged with bis(acetonitrile)palladium(II) chloride (1.090 mg, 4.20 μmol), dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (3.45 mg, 8.40 μmol), and Preparation 28D (0.050 g, 0.210 mmol). The vial was capped with a rubber septum and then evacuated and backfilled with N2 (this sequence was carried out a total of 2 times). Dioxane (0.126 mL) was added via syringe, through the septum, followed by the addition of triethylamine (0.088 mL, 0.630 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.046 mL, 0.315 mmol). The septum was then replaced with a Teflon screw valve, and the vial sealed. The reaction mixture was heated at 110° C. After 19 hr, the reaction mixture was allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with CH2Cl2. The filtrate was concentrated to afford the title compound as a brown residue (60 mg, 100%).
Quantity
0.088 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.45 mg
Type
reactant
Reaction Step Three
[Compound]
Name
28D
Quantity
0.05 g
Type
reactant
Reaction Step Three
Name
bis(acetonitrile)palladium(II) chloride
Quantity
1.09 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2C=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2[C:19]([O:20]C)=[CH:18][CH:17]=[CH:16][C:15]=2OC)CCCCC1.C([N:32](CC)CC)C.[CH3:37][C:38]1([CH3:45])[C:42]([CH3:44])([CH3:43])[O:41][BH:40][O:39]1>CC#N.CC#N.Cl[Pd]Cl>[CH:10]1([C:9]2[C:14]3[CH:15]=[CH:16][CH:17]=[C:18]([B:40]4[O:41][C:42]([CH3:44])([CH3:43])[C:38]([CH3:45])([CH3:37])[O:39]4)[C:19]=3[O:20][N:32]=2)[CH2:11][CH2:12]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.088 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.046 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.45 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
28D
Quantity
0.05 g
Type
reactant
Smiles
Name
bis(acetonitrile)palladium(II) chloride
Quantity
1.09 mg
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
Dioxane (0.126 mL) was added via syringe, through the septum
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a disposable fritted funnel
WASH
Type
WASH
Details
the filter cake washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1(CC1)C1=NOC2=C1C=CC=C2B2OC(C(O2)(C)C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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